t-Butoxycarbonyl-PEG5-sulfonic acid

Descripción

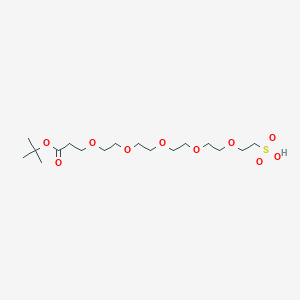

t-Butoxycarbonyl-PEG5-sulfonic acid (CAS: 1817735-28-6) is a polyethylene glycol (PEG)-based compound functionalized with a tert-butoxycarbonyl (Boc) protective group and a sulfonic acid moiety. With a molecular weight of 430.5 g/mol, it serves as a versatile linker in organic synthesis, bioconjugation, and materials science. The Boc group provides temporary protection for amines during chemical reactions, while the sulfonic acid enhances water solubility and reactivity. This compound is commercially available with a purity of ≥98% from suppliers such as Broadpharm and Xi’an Ruixi Biological Technology .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMKLAIQHSRPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901137938 | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817735-28-6 | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901137938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Mono-Boc Protection of PEG5 Diol

The synthesis begins with PEG5 diol (HO-(CH2CH2O)5-H), where one hydroxyl group is selectively protected using di-tert-butyl dicarbonate (Boc2O).

Reaction Conditions

-

Reagents : PEG5 diol (1 eq), Boc2O (1.1 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Solvent : Anhydrous dichloromethane (DCM).

-

Temperature : Room temperature (25°C).

Mechanism

Boc2O reacts with the hydroxyl group via nucleophilic acyl substitution, forming a stable carbonate ester. DMAP catalyzes the reaction by activating the electrophilic carbonyl carbon.

Challenges

-

Selectivity : Symmetrical PEG5 diol necessitates precise stoichiometry to avoid di-protection. Excess Boc2O leads to bis-Boc byproducts, requiring chromatographic purification.

Optimization

Sulfonation of the Terminal Hydroxyl

The remaining hydroxyl group in Boc-O-PEG5-OH is converted to sulfonic acid using sulfur trioxide-pyridine complex.

Reaction Conditions

-

Reagents : Boc-O-PEG5-OH (1 eq), SO3-pyridine (3 eq).

-

Solvent : Anhydrous DCM.

-

Temperature : 0°C → room temperature.

Mechanism

SO3-pyridine sulfonates the hydroxyl group via electrophilic substitution, yielding Boc-O-PEG5-SO3H.

Challenges

-

Side Reactions : Over-sulfonation or oxidation of PEG backbone.

-

Workup : Excess SO3 is quenched with ice-cold water, and the product is extracted into ethyl acetate.

Optimization

-

Yield : 75–80% after recrystallization (ethyl acetate/hexane).

-

Purity : ≥98% (1H NMR, δ 1.38 ppm for Boc CH3, δ 3.6–3.8 ppm for PEG, δ 2.9 ppm for SO3H).

Alternative Route via Sulfonate Intermediate

Tosylation and Nucleophilic Substitution

This method avoids direct sulfonation by introducing a sulfonate group via tosylation and displacement.

Step 1: Tosylation

-

Reagents : PEG5 diol (1 eq), tosyl chloride (1.2 eq), triethylamine (2 eq).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : 0°C → room temperature.

Step 2: Sulfite Displacement

-

Reagents : PEG5-OTs (1 eq), sodium sulfite (3 eq).

-

Solvent : Water/THF (1:1).

-

Temperature : 80°C.

Step 3: Boc Protection

The sulfonate-terminated PEG5 (PEG5-SO3Na) is Boc-protected as in Method 1.

Yield

-

Overall : 60–65% (two steps).

-

Advantage : Avoids hazardous SO3 reagents.

One-Pot Boc Protection and Sulfonation

Simultaneous Functionalization

Inspired by CN105017301A, this method uses sulfur oxychloride (SOCl2) to activate hydroxyl groups for Boc introduction.

Reaction Conditions

-

Reagents : PEG5 diol (1 eq), SOCl2 (1.5 eq), potassium tert-butoxide (2 eq).

-

Solvent : Tetrahydrofuran (THF).

-

Temperature : 0°C → reflux.

Mechanism

-

SOCl2 converts one hydroxyl to chlorosulfate.

-

Potassium tert-butoxide displaces chloride, forming Boc-O-PEG5-Cl.

-

Hydrolysis yields Boc-O-PEG5-OH, which is sulfonated as in Method 1.

Yield

Analytical Validation

Structural Confirmation

Purity Assessment

-

HPLC : Rt = 8.2 min (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Methods

Table 1: Efficiency of Synthetic Routes

| Method | Yield (%) | Purity (%) | Hazard Level | Scalability |

|---|---|---|---|---|

| Sequential Protection | 70 | 98 | Moderate | High |

| Sulfonate Intermediate | 65 | 95 | Low | Moderate |

| One-Pot | 80 | 97 | High | Low |

Key Findings

-

Method 1 balances yield and safety, ideal for lab-scale production.

-

Method 3 offers higher yields but requires stringent handling of SOCl2.

Industrial Considerations

Cost Analysis

Análisis De Reacciones Químicas

Boc Deprotection Reactions

The Boc group is acid-labile and can be selectively removed under acidic conditions to yield a free amine. This reaction is critical for subsequent functionalization.

Mechanistic Insights :

-

Boc deprotection proceeds via protonation of the carbamate oxygen, generating a tert-butyl cation intermediate .

-

Scavengers (e.g., anisole) minimize alkylation side reactions by trapping the tert-butyl cation .

Sulfonic Acid Reactivity

The sulfonic acid group participates in nucleophilic substitution and esterification reactions, enabling covalent modifications.

Key Observations :

-

The PEG5 spacer enhances aqueous solubility (logP = -0.8), facilitating reactions in polar solvents .

-

Sulfonic acid derivatives exhibit stability up to 50°C in aqueous media (pH 2–9) .

Orthogonal Functionalization Strategies

Sequential Boc deprotection and sulfonic acid derivatization enable modular synthesis:

-

Boc Removal :

-

Sulfonic Acid Activation :

-

Conjugation :

Stability and Handling

Aplicaciones Científicas De Investigación

Drug Delivery Systems

t-Butoxycarbonyl-PEG5-sulfonic acid plays a crucial role in drug delivery by improving the solubility and stability of therapeutic agents. Its hydrophilic nature increases the bioavailability of drugs, making it an essential component in the formulation of injectable and oral medications. Studies have shown that PEGylated compounds exhibit enhanced pharmacokinetic profiles, reducing immunogenicity and prolonging circulation time in the bloodstream .

Bioconjugation

The compound is utilized in bioconjugation processes to modify biomolecules such as proteins and peptides. This modification enhances their solubility and stability, allowing for site-specific labeling and functionalization necessary for diagnostic and therapeutic applications. For instance, PEGylation has been reported to improve the efficacy of antibody-drug conjugates by providing a stealth effect that reduces clearance by the immune system .

Nanotechnology

In nanotechnology, this compound is employed to functionalize nanoparticles, improving their dispersion and stability in aqueous environments. This application is critical for developing drug delivery vehicles that can effectively target specific tissues or cells. The sulfonic acid group facilitates strong interactions with biological membranes, enhancing cellular uptake .

Material Science

The compound is also applied in polymer chemistry to enhance the properties of materials. By incorporating this compound into polymers, researchers can achieve increased hydrophilicity and specific functionalities tailored for various applications such as coatings and films. These modifications can lead to improved adhesion, chemical resistance, and overall performance of materials .

Environmental Applications

In environmental science, this compound is utilized in water treatment processes. Its ability to modify surfaces allows for the creation of functionalized materials capable of removing contaminants from water sources. This application highlights the compound's versatility beyond traditional chemical uses .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that a drug conjugated with this compound exhibited significantly improved solubility compared to its non-PEGylated counterpart. The research indicated a marked increase in therapeutic efficacy due to enhanced bioavailability, showcasing its potential in clinical applications .

Case Study 2: Nanoparticle Functionalization

In another investigation, nanoparticles modified with this compound were tested for targeted drug delivery in cancer therapy. The results showed that these nanoparticles had better stability and targeted delivery capabilities compared to unmodified nanoparticles, leading to improved therapeutic outcomes in preclinical models .

Mecanismo De Acción

The mechanism of action of t-Butoxycarbonyl-PEG5-sulfonic acid involves its ability to act as a linker or modifier in various chemical and biological systems. The t-butyl protecting group can be removed under acidic conditions, exposing the sulfonic acid group, which can then participate in further chemical reactions. The PEG chain enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems .

Comparación Con Compuestos Similares

The following table and analysis highlight key differences between t-Butoxycarbonyl-PEG5-sulfonic acid and structurally or functionally related PEG-sulfonic acid derivatives.

Table 1: Comparative Properties of PEG-Sulfonic Acid Derivatives

Key Comparisons:

a. Functional Group Variants

- Boc vs. Carboxy Groups : The Boc group in This compound is ideal for temporary amine protection, whereas Carboxy-PEG5-sulfonic acid (CAS: 1817735-25-3) enables direct conjugation with amines via carbodiimide chemistry (e.g., EDC/HOBt) .

- Boc vs. Methoxy Groups: m-PEG5-sulfonic acid (CAS: 1807505-35-6) lacks a reactive terminal group, making it suitable for non-covalent applications like solubility enhancement, unlike the Boc variant’s role in controlled deprotection .

b. PEG Chain Length

- Shorter PEG chains (e.g., PEG2 in t-Butoxycarbonyl-PEG2-sulfonic acid , MW: 242.3) reduce steric hindrance, favoring small-molecule conjugates. Longer chains (e.g., PEG5) improve solubility and biocompatibility for biomolecule modifications .

c. Reactivity and Stability

- The sulfonic acid group in all derivatives enhances aqueous solubility, but Bis-PEG4-sulfonic acid (CAS: 1807539-08-7) offers dual reactivity for polymer crosslinking, unlike mono-functionalized analogs .

- This compound is acid-labile, allowing selective Boc removal under mild acidic conditions (e.g., TFA), whereas carboxy or methoxy variants require harsher conditions for modification .

Actividad Biológica

t-Butoxycarbonyl-PEG5-sulfonic acid is a specialized polyethylene glycol (PEG) compound that incorporates a t-butyl protecting group and a sulfonic acid moiety. This compound is notable for its applications in drug delivery systems, enhancing the solubility and stability of various therapeutic agents. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- PEG Chain Length : PEG5, which optimizes solubility and reactivity.

- Functional Groups : A t-butyl protecting group that can be removed under acidic conditions and a sulfonic acid group that participates in various chemical reactions.

This unique combination allows for versatile applications in both chemistry and biology.

The biological activity of this compound is primarily attributed to its ability to undergo deprotection and facilitate chemical reactions:

- Deprotection : The t-butyl group can be removed in acidic environments, exposing the sulfonic acid group for further reactions.

- Chemical Reactivity : The sulfonic acid moiety can engage in:

- Esterification with alcohols.

- Halogenation using agents like thionyl chloride.

- Replacement Reactions with nucleophiles such as amines.

Drug Delivery Systems

This compound is utilized in drug delivery systems due to its hydrophilic nature, which enhances the solubility of hydrophobic drugs. Its PEG component helps in:

- Improving Pharmacokinetics : By increasing circulation time and reducing renal clearance.

- Targeted Delivery : Modifying biomolecules for specific targeting, thus improving therapeutic efficacy .

Case Studies

Several studies have demonstrated the effectiveness of PEG-based compounds in drug delivery:

- Nanoparticle Formulations : Research has shown that nanoparticles incorporating PEG derivatives can enhance the delivery of small interfering RNA (siRNA) for gene silencing in cancer therapy. These formulations exhibited improved cellular uptake and reduced toxicity compared to non-PEGylated counterparts .

- Tumor Xenograft Models : In vivo studies using tumor xenograft models indicated that PEGylated compounds significantly reduced tumor growth when used to deliver therapeutic agents like siRNA targeting epidermal growth factor receptor (EGFR) .

Comparative Analysis with Similar Compounds

| Compound Name | PEG Chain Length | Unique Features |

|---|---|---|

| t-Butoxycarbonyl-PEG4-sulfonic acid | PEG4 | Shorter chain may reduce solubility |

| t-Butoxycarbonyl-PEG6-sulfonic acid | PEG6 | Longer chain may enhance solubility but reduce reactivity |

| Methoxy-PEG5-sulfonic acid | PEG5 | Lacks the t-butyl protecting group |

This compound stands out due to its optimal balance between solubility and reactivity, making it particularly useful in complex synthesis processes and drug delivery applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.